molecular formula C11H14Cl2N4O B13503743 6-(2-Aminoethyl)-2-(pyridin-2-yl)-3,4-dihydropyrimidin-4-one dihydrochloride

6-(2-Aminoethyl)-2-(pyridin-2-yl)-3,4-dihydropyrimidin-4-one dihydrochloride

Cat. No.: B13503743
M. Wt: 289.16 g/mol
InChI Key: QLMOKAWAZRQVSQ-UHFFFAOYSA-N
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Description

6-(2-Aminoethyl)-2-(pyridin-2-yl)-3,4-dihydropyrimidin-4-one dihydrochloride is a synthetic organic compound that belongs to the class of dihydropyrimidinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Aminoethyl)-2-(pyridin-2-yl)-3,4-dihydropyrimidin-4-one dihydrochloride typically involves multi-step organic reactions. One common method involves the condensation of pyridine-2-carbaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form the intermediate 2-(pyridin-2-yl)-3,4-dihydropyrimidin-4-one. This intermediate is then reacted with ethylenediamine under controlled conditions to yield the final product, which is subsequently converted to its dihydrochloride salt form.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(2-Aminoethyl)-2-(pyridin-2-yl)-3,4-dihydropyrimidin-4-one dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding imines or amides.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aminoethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

    Oxidation: Formation of imines or amides.

    Reduction: Formation of piperidine derivatives.

    Substitution: Formation of substituted aminoethyl derivatives.

Scientific Research Applications

6-(2-Aminoethyl)-2-(pyridin-2-yl)-3,4-dihydropyrimidin-4-one dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 6-(2-Aminoethyl)-2-(pyridin-2-yl)-3,4-dihydropyrimidin-4-one dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(Pyridin-2-yl)-3,4-dihydropyrimidin-4-one: Lacks the aminoethyl group, which may affect its reactivity and applications.

    6-(2-Aminoethyl)-2-(pyridin-2-yl)-3,4-dihydropyrimidin-4-one: The non-dihydrochloride form, which may have different solubility and stability properties.

Uniqueness

6-(2-Aminoethyl)-2-(pyridin-2-yl)-3,4-dihydropyrimidin-4-one dihydrochloride is unique due to its combination of a pyridine ring and an aminoethyl group, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H14Cl2N4O

Molecular Weight

289.16 g/mol

IUPAC Name

4-(2-aminoethyl)-2-pyridin-2-yl-1H-pyrimidin-6-one;dihydrochloride

InChI

InChI=1S/C11H12N4O.2ClH/c12-5-4-8-7-10(16)15-11(14-8)9-3-1-2-6-13-9;;/h1-3,6-7H,4-5,12H2,(H,14,15,16);2*1H

InChI Key

QLMOKAWAZRQVSQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=NC(=CC(=O)N2)CCN.Cl.Cl

Origin of Product

United States

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